molecular formula C12H11ClN2O2 B6338705 Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1239478-46-6

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B6338705
CAS RN: 1239478-46-6
M. Wt: 250.68 g/mol
InChI Key: PLHYARIAPLPEEG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the crystal structure of the compound.


Chemical Reactions Analysis

Phenylpyrazoles can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another group . They can also undergo reactions at the carbonyl group of the ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ester group suggests that this compound would be polar and could potentially form hydrogen bonds. The chlorine atom could also contribute to the compound’s polarity .

Scientific Research Applications

Hydrogen Bonding and Structural Changes

Understanding the compound’s crystal structure and interactions is essential. Consider the following aspects:

Chalcones and Biological Effects

Chalcones are versatile compounds with diverse pharmacological effects. Although not directly related to the compound, exploring chalcones sheds light on potential applications:

Caspase-3 Interaction and Therapeutic Potential

Consider the compound’s potential interactions with caspase-3, a key enzyme involved in apoptosis:

Safety and Hazards

The safety and hazards associated with a compound depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment of the safety and hazards of this compound .

Future Directions

The future directions in the study of compounds like this could involve exploring their potential biological activities and developing more efficient synthesis methods . Additionally, the compound could be modified to improve its properties or to create new compounds with potential applications .

properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHYARIAPLPEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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